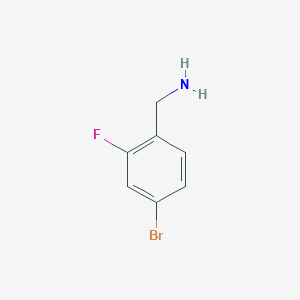

4-Bromo-2-fluorobenzylamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFBWCBGIZCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396192 | |

| Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112734-22-2 | |

| Record name | 4-Bromo-2-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Functionalization of the Aminomethyl Group:the Primary Amine of the Benzylamine Moiety is a Nucleophilic Site That Can Undergo Selective Reactions Such As Acylation, Alkylation, or Sulfonylation. These Reactions Are Typically Performed Under Basic or Neutral Conditions That Do Not Affect the Aryl Halogen Bonds. for Example, Treatment with an Acyl Chloride or Anhydride in the Presence of a Non Nucleophilic Base Will Selectively Form the Corresponding Amide.

This multi-faceted reactivity allows for the strategic and controlled synthesis of complex molecules, making 4-bromo-2-fluorobenzylamine a valuable intermediate in medicinal chemistry and materials science.

Advanced Applications of 4 Bromo 2 Fluorobenzylamine in Chemical Synthesis

Building Block in Medicinal Chemistry

The compound serves as a crucial component in the synthesis of new pharmaceutical agents, contributing to the development of novel drugs and diagnostic tools.

4-Bromo-2-fluorobenzylamine is utilized as an intermediate in the creation of a wide range of pharmaceutical compounds. nordmann.global Its structure allows for precise chemical modifications, which is essential for developing new molecular entities with desired therapeutic properties. nbinno.comnbinno.com The presence of both bromine and fluorine substituents provides specific reactive sites for medicinal chemists to build more complex molecules. For example, its derivatives have been investigated for their potential in treating neurological disorders and certain types of cancer. Research has indicated that compounds synthesized from this compound can exhibit significant cytotoxic effects against liver cancer cell lines.

The related compound, 4-bromo-2-fluorobenzonitrile (B28022), is a precursor for a variety of Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and drugs targeting the central nervous system (CNS). nbinno.comnbinno.com This highlights the importance of the bromo-fluoro-substituted benzene (B151609) ring in the synthesis of medicinally relevant molecules.

In the field of drug design and development, this compound functions as a fundamental building block. nordmann.global The process of discovering a new drug often begins with a "hit" molecule that shows a desired biological activity. nih.gov The structure of this initial molecule is then optimized to improve its effectiveness, selectivity, and pharmacokinetic properties, eventually leading to a "lead" compound or drug candidate. nih.gov

The unique electronic properties conferred by the fluorine and bromine atoms in this compound can influence a molecule's metabolic stability, lipophilicity, and ability to bind to biological targets. nih.gov Fluorine, in particular, is a key element in many modern pharmaceuticals due to its ability to enhance these properties. The strategic placement of fluorine can lead to drug candidates with improved efficacy and potentially fewer side effects. nbinno.com

A significant application of this compound is its role as a precursor in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology, to visualize and measure metabolic processes in the body. nih.gov

While direct labeling of biomolecules with the radioisotope fluorine-18 (¹⁸F) can be challenging due to harsh reaction conditions, the use of prosthetic groups, or bifunctional labeling agents, provides a milder alternative. scirp.orgmdpi.com 4-[¹⁸F]Fluorobenzylamine ([¹⁸F]FBA) is a versatile building block for preparing such PET radiotracers. nih.govrsc.org A novel synthesis method involves the transition metal-assisted sodium borohydride (B1222165) reduction of 4-[¹⁸F]fluorobenzonitrile ([¹⁸F]FBN) to produce [¹⁸F]FBA. nih.govrsc.org This method can be adapted for automated synthesis systems. rsc.org

[¹⁸F]FBA is used to synthesize thiol group-reactive prosthetic groups, which can then be attached to biomolecules. nih.govrsc.org Thiol-reactive groups are often preferred over amine-reactive ones because they can be more selective and react rapidly under milder conditions. scirp.org

Two such prosthetic groups derived from [¹⁸F]FBA are:

4-[¹⁸F]fluorobenzyl-2-bromoacetamide ([¹⁸F]FBBA) nih.govrsc.org

4-[¹⁸F]fluorobenzylamidopropionyl maleimide ([¹⁸F]FBAPM) nih.govrsc.org

These prosthetic groups are synthesized from [¹⁸F]FBA with good radiochemical yields. nih.gov The maleimide group in [¹⁸F]FBAPM is particularly effective for reacting with thiol groups on peptides and proteins. nih.gov

| Prosthetic Group | Precursor | Radiochemical Yield |

| [¹⁸F]FBBA | [¹⁸F]FBA | 75% nih.gov |

| [¹⁸F]FBAPM | [¹⁸F]FBA | 55% nih.gov |

The thiol-reactive prosthetic groups derived from this compound are used to label a variety of biomolecules for PET imaging. nih.govnih.gov The ability to attach a radioactive isotope like ¹⁸F to these molecules allows researchers to track their distribution and interaction within a biological system.

For instance, [¹⁸F]FBAPM has been successfully used to label the cysteine-containing tripeptide glutathione. nih.gov Similarly, [¹⁸F]FBBA has been used for labeling a fully phosphorothioated 20mer oligodeoxynucleotide. nih.gov This demonstrates the feasibility of using these prosthetic groups for labeling both peptides and oligonucleotides.

The development of such labeling techniques is crucial for advancing molecular imaging and enabling the non-invasive study of biological processes at the molecular level.

Synthesis of Specific Drug Scaffolds

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds, its direct application in the synthesis of specific drug scaffolds like quinazolinediones is not extensively detailed in publicly available research. However, the compound's derivatives have shown notable potential in oncological research. In vitro studies have demonstrated that compounds derived from this compound hydrochloride exhibit significant cytotoxic effects against liver cancer cell lines. These studies revealed a dose-dependent reduction in the viability of cancer cells, with IC50 values indicating promising antitumor activity. This suggests its role as a precursor for developing novel therapeutic agents targeting cancer.

Role in Organic Synthesis and Fine Chemicals

The strategic placement of fluoro and bromo substituents, along with the reactive benzylamine (B48309) group, makes this compound a key component in specialized organic synthesis.

This compound is primarily utilized as an intermediate in the synthesis of complex pharmaceutical compounds. nordmann.global It serves as a foundational building block in drug design and development. nordmann.global The hydrochloride salt, in particular, is a valuable intermediate for pharmaceuticals aimed at treating neurological disorders and for cancer therapies. Its structural features are leveraged to construct more intricate molecules with specific biological activities. The ability of its derivatives to potentially penetrate the blood-brain barrier also makes it a candidate for creating neuroactive agents.

Heterocyclic compounds are fundamental to medicinal chemistry, with a significant percentage of bioactive compounds containing these ring systems. nih.govmdpi.com The primary amine group in this compound is a key functional group for the synthesis of nitrogen-containing heterocycles. For instance, primary amines can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). guilan.ac.ir These imines can then serve as intermediates for the synthesis of various heterocyclic rings, such as oxazolidinones, which are an important class of pharmacologically active compounds. guilan.ac.ir The presence of the bromo and fluoro groups on the phenyl ring offers additional opportunities for reaction, such as cross-coupling reactions, to further functionalize the resulting heterocyclic structures.

The application of this compound in the specific synthesis of synthetic ligands or organocatalysts is not a widely documented area in the available scientific literature.

Potential in Materials Science Research

While related fluorinated and brominated compounds have found applications in materials science, the specific use of this compound is not well-established in this field.

There is currently no significant information available from research findings to indicate the application of this compound in the field of polymer chemistry.

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 112734-22-2 chemicalbook.comfishersci.com | 147181-08-6 avantorsciences.com |

| Molecular Formula | C₇H₇BrFN nordmann.globalfishersci.comsigmaaldrich.com | C₇H₇BrFN·HCl avantorsciences.com or C₇H₈BrClFN |

| Molecular Weight | 204.04 g/mol fishersci.comsigmaaldrich.com | 240.50 g/mol avantorsciences.com |

| Physical Form | Liquid or Solid fishersci.comsigmaaldrich.com | Off-white solid avantorsciences.com |

| Melting Point | Not specified | 254-257 °C avantorsciences.com |

Advanced Functional Materials

Advanced functional materials are a class of materials designed to possess specific, often unique, properties and functions. These can include materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). These materials often feature complex molecular architectures to achieve desired electronic and photophysical properties.

The this compound moiety possesses structural features—a fluorinated and brominated benzene ring—that are common in the building blocks for such materials. The fluorine atom can influence molecular packing and electronic energy levels, while the bromine atom provides a reactive site for cross-coupling reactions, a common strategy for building the conjugated backbones of organic semiconductors.

Despite this potential, a direct and detailed investigation into the synthesis and performance of advanced functional materials derived specifically from this compound is not prominently featured in the current body of scientific literature. General searches indicate its role as a precursor in broader synthetic pathways for organic semiconductors, but specific data on the resulting materials' performance or characteristics are not available.

Liquid Crystal Synthesis

Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. The synthesis of liquid crystal molecules often involves the assembly of rigid core structures (mesogens) with flexible terminal chains. Fluorinated compounds are of particular interest in the field of liquid crystals as the introduction of fluorine can significantly alter the material's dielectric anisotropy, viscosity, and other key physical properties.

The this compound structure contains a fluorinated phenyl ring, which is a common component in the core of many liquid crystal molecules. The bromine atom can serve as a handle for further chemical modification to build up the larger, anisotropic molecules required for liquid crystalline behavior.

However, dedicated research articles or patents that specifically describe the use of this compound as a key precursor for the synthesis of new liquid crystalline materials are not readily found. While related fluorinated and brominated compounds are extensively studied as liquid crystal intermediates, the specific application of this compound in this context remains underexplored in the available scientific reports.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Fluorobenzylamine

Molecular Structure and Conformation Analysis

Theoretical studies are crucial for elucidating the three-dimensional structure and preferred conformations of 4-bromo-2-fluorobenzylamine, which are determined by the interplay of electronic and steric effects of its substituents.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in investigating the molecular and electronic structure of substituted benzylamines. nih.gov For a molecule like this compound, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.

These calculations can determine key structural and electronic parameters. The optimized geometry reveals bond lengths, bond angles, and dihedral angles. Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov

Further analyses, including Natural Bond Orbital (NBO) analysis, can elucidate charge transfer interactions within the molecule. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. mdpi.com

| Calculated Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Optimized Molecular Geometry | DFT/B3LYP/6-311G(d,p) | Provides bond lengths, bond angles, and dihedral angles of the lowest energy structure. |

| HOMO-LUMO Energies | DFT/B3LYP/6-311G(d,p) | Determines the energy gap, indicating chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT Calculation | Visualizes charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) regions. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Post-DFT Calculation | Investigates charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. mdpi.com |

The presence of both fluorine and bromine atoms on the benzene (B151609) ring significantly modulates the electronic properties of this compound. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring.

Fluorine: Located at the ortho position, fluorine's high electronegativity strongly withdraws electron density via the sigma bond framework. However, it can also participate in a +R (resonance) effect by donating a lone pair of electrons to the pi-system of the ring.

Bromine: Situated at the para position, bromine also exhibits both -I and +R effects. Its inductive effect is weaker than fluorine's, but its resonance effect is also less pronounced due to less effective orbital overlap between its 4p orbitals and the carbon 2p orbitals of the ring.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the aminomethyl group (-CH₂NH₂) to the aromatic ring. A conformational analysis can map the potential energy surface as a function of this rotation's dihedral angle. arxiv.org

The goal of this analysis is to identify the energy minima, which correspond to the most stable conformations, and the energy maxima, which represent transition states between conformers. nih.gov The stability of different conformations is governed by a balance of steric hindrance and electronic interactions. arxiv.org

For this compound, the primary conformations of interest are the staggered and eclipsed forms. It is generally expected that the staggered conformations, where the hydrogen atoms of the methylene group and the amino group are not aligned, will be the energy minima due to reduced torsional strain. nih.gov The presence of the bulky fluorine atom at the ortho position can introduce significant steric hindrance, likely making conformations where the amino group is oriented away from the fluorine atom more energetically favorable. Computational modeling can precisely calculate the energy differences between these conformers, predicting the most populated state at a given temperature. rsc.org

Reaction Mechanism Elucidation

Computational chemistry is also a vital tool for understanding the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

A common and crucial step in the synthesis of this compound is the reduction of its corresponding nitrile, 4-bromo-2-fluorobenzonitrile (B28022). nbinno.com This reduction is often accomplished using borane (B79455) (BH₃) or its complexes. tuengr.com DFT calculations can be employed to model the entire reaction pathway for this transformation.

The analysis involves locating the structures of the reactants, intermediates, transition states (TS), and products along the reaction coordinate. For the borane reduction of a nitrile, the mechanism is complex. Recent DFT studies on similar reactions suggest a potential "double B–N/B–H transborylation" mechanism. nih.govnih.goved.ac.uk This involves:

Initial coordination of the borane to the nitrogen atom of the nitrile.

Hydride transfer from the borane to the nitrile carbon, forming an N-borylimine intermediate.

A second hydride transfer to the imine carbon, leading to a diborylamine species, which is then hydrolyzed to yield the final primary amine.

| Reaction Step | Intermediate/Transition State | Computational Focus |

|---|---|---|

| 1. Coordination | Nitrile-Borane Adduct | Calculation of binding energy and geometry. |

| 2. First Hydride Transfer | Transition State 1 (TS1) | Locating the four-membered ring transition state for hydride transfer. |

| 3. Intermediate Formation | N-Borylimine | Optimization of the intermediate structure. |

| 4. Second Hydride Transfer | Transition State 2 (TS2) | Locating the transition state for the reduction of the imine. |

| 5. Final Product Formation | N,N-Diborylamine | Optimization of the pre-hydrolysis product structure. |

Beyond elucidating known reactions, computational models can predict the outcomes and selectivity of new or competing reactions. rsc.org For a substituted aromatic ring like that in this compound, questions of regioselectivity often arise in synthetic transformations, such as electrophilic aromatic substitution.

Computational methods can predict the most likely site of reaction by comparing the activation energies of the transition states for attack at different positions on the ring. The pathway with the lowest activation energy barrier is predicted to be the major product channel. rsc.org For example, to predict the outcome of a potential nitration reaction on this compound, one would calculate the energies of the transition states for the addition of a nitronium ion (NO₂⁺) to each available carbon on the aromatic ring. The relative energies would indicate the preferred site of substitution.

More advanced approaches combine quantum mechanics with machine learning algorithms. nih.govmit.edu These models can be trained on large datasets of known reactions to recognize patterns in reactivity. arxiv.org By representing reactants and products as molecular fingerprints or graphs, these tools can predict the major product from a given set of reactants and reagents with increasing accuracy, providing a powerful tool for synthetic planning. mit.edu

Intermolecular Interactions and Crystal Packing

The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, while the fluorine atom and the nitrogen atom itself can act as hydrogen bond acceptors. This allows for the formation of extensive hydrogen bond networks within the crystal structure. It is anticipated that N-H···N and N-H···F hydrogen bonds are significant in the crystal packing of this compound. The analysis of similar structures suggests that these interactions are a major driving force in the self-assembly of supramolecular architectures. The specific geometry and connectivity of these hydrogen bonds dictate the formation of chains, sheets, or more complex three-dimensional networks.

The bromine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In the crystal structure of this compound, the bromine atom can interact with the nitrogen atom or the fluorine atom of a neighboring molecule (Br···N or Br···F). These interactions, along with π-stacking between the aromatic rings, contribute to the stability of the crystal lattice. The interplay between hydrogen bonding and halogen bonding is a key factor in the crystal engineering of halogenated compounds. nih.gov

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H | N | Formation of chains or dimers |

| Hydrogen Bonding | N-H | F | Cross-linking of primary structural motifs |

| Halogen Bonding | C-Br | N | Directional control of molecular assembly |

| Halogen Bonding | C-Br | F | Contribution to overall lattice energy |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization through delocalized electron systems |

Molecular Docking and Biological Activity Predictions (General Context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Table 2: Predicted Ligand-Protein Interactions for a this compound-based Inhibitor

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Amine (-NH₂) | Aspartic Acid, Glutamic Acid | Hydrogen Bond, Salt Bridge |

| Aromatic Ring | Phenylalanine, Tyrosine | π-π Stacking, Hydrophobic Interaction |

| Bromine Atom | Backbone Carbonyl Oxygen | Halogen Bond |

| Fluorine Atom | Serine, Threonine | Hydrogen Bond (weak), Dipole-Dipole |

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's biological activity, pharmacokinetic properties, or to reduce toxicity. cambridgemedchemconsulting.com The difluoromethyl (CF₂H) group has emerged as an interesting bioisostere for hydroxyl (OH), thiol (SH), and amine (NH) groups due to its unique electronic properties. nih.govnih.gov The two fluorine atoms make the hydrogen atom of the CF₂H group sufficiently acidic to act as a hydrogen bond donor. nih.govnih.gov

In the context of this compound, a hypothetical bioisosteric replacement could involve substituting a different functional group on a larger molecule containing this core with a CF₂H group. This could potentially modulate the compound's binding affinity, metabolic stability, and membrane permeability. nih.gov For example, if the amine group were part of a larger structure where its basicity is a liability, its replacement with a non-basic CF₂H group that can still participate in hydrogen bonding could be advantageous.

Spectroscopic Data Interpretation (Theoretical vs. Experimental)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. By comparing theoretically calculated spectra with experimental data, the structural and electronic properties of a compound can be validated and better understood. researchgate.netnih.gov

For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the different bonds in the molecule. For instance, the characteristic N-H stretching frequencies of the amine group, the C-Br and C-F stretching modes, and the aromatic C-H and C=C vibrations can be calculated. Comparing these calculated frequencies with the experimental IR spectrum helps in the definitive assignment of the observed absorption bands. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. Discrepancies between the calculated and experimental chemical shifts can often be explained by solvent effects or specific conformational preferences in solution. For this compound, a ¹H NMR spectrum would show characteristic signals for the aminomethyl (-CH₂NH₂) protons and the protons on the aromatic ring. chemicalbook.com

Table 3: Comparison of Theoretical and Expected Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Theoretical Prediction (Qualitative) | Expected Experimental Observation |

| IR | N-H stretch | Two bands around 3300-3500 cm⁻¹ | Two distinct peaks in the N-H stretching region |

| IR | C-Br stretch | A band in the fingerprint region (500-600 cm⁻¹) | A characteristic absorption in the lower frequency region |

| ¹H NMR | Aromatic Protons | Three distinct signals in the aromatic region (δ 7.0-7.5) | A complex multiplet pattern consistent with a trisubstituted benzene ring |

| ¹H NMR | -CH₂- Protons | A singlet or doublet around δ 3.5-4.0 | A signal in the expected chemical shift range for a benzylamine (B48309) |

| ¹³C NMR | Aromatic Carbons | Six distinct signals for the aromatic carbons | Signals corresponding to the different carbon environments in the benzene ring |

This integrated approach of using computational chemistry to predict and interpret experimental data is invaluable for the detailed characterization of molecules like this compound.

¹H and ¹³C NMR Chemical Shift Predictions

Theoretical predictions of ¹H and ¹³C NMR chemical shifts are a powerful tool in confirming the structure of organic molecules. These predictions are typically performed using DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p). The calculations provide theoretical chemical shift values that can be correlated with experimental data.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the bromine, fluorine, and benzylamine substituents on the aromatic ring. The fluorine atom, being highly electronegative, is expected to cause a significant downfield shift for the adjacent protons and carbons. Conversely, the bromine atom and the aminomethyl group also exert their own inductive and resonance effects, leading to a complex pattern of chemical shifts across the aromatic ring.

¹H NMR Chemical Shift Predictions:

The protons on the aromatic ring are expected to exhibit distinct chemical shifts due to the varied electronic environments created by the substituents. The proton ortho to the fluorine atom would likely experience the most significant deshielding effect. The protons of the CH₂ and NH₂ groups in the benzylamine moiety will also have characteristic chemical shifts.

¹³C NMR Chemical Shift Predictions:

The carbon atoms of the benzene ring are particularly sensitive to the electronic nature of the substituents. The carbon atom directly bonded to the fluorine atom is predicted to have a significantly large chemical shift. Similarly, the carbon attached to the bromine atom will also show a characteristic shift, although generally less pronounced than that of fluorine. The remaining aromatic carbons and the benzylic carbon will have shifts determined by the cumulative electronic effects of all substituents.

Predicted NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CH₂ | - | ~45.0 |

| C2 | - | ~160.0 (C-F) |

| C3 | ~7.3 | ~115.0 |

| C4 | - | ~120.0 (C-Br) |

| C5 | ~7.5 | ~130.0 |

| C6 | ~7.2 | ~128.0 |

| CH₂ | ~3.9 | - |

| NH₂ | ~1.7 | - |

Note: These are illustrative values based on general principles of NMR spectroscopy and computational studies of similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. nih.govspectroscopyonline.com Theoretical calculations, again primarily using DFT methods, can simulate these spectra by calculating the frequencies and intensities of the fundamental vibrational modes. researchgate.net These theoretical spectra are invaluable for the assignment of experimental bands to specific molecular motions.

For this compound, the vibrational spectrum is characterized by modes associated with the substituted benzene ring, the benzylamine group, and the carbon-halogen bonds.

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group will be slightly lower, in the 2850-2950 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine usually appears as a medium to strong band around 1590-1650 cm⁻¹.

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, generally in the 500-650 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the benzylamine group is expected in the 1000-1250 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | Weak |

| N-H Symmetric Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | ~3080 | Strong |

| Aliphatic C-H Stretch | ~2930 | Medium |

| N-H Bend | ~1620 | Weak |

| Aromatic C=C Stretch | ~1580, ~1470 | Strong |

| C-F Stretch | ~1250 | Medium |

| C-N Stretch | ~1100 | Medium |

| C-Br Stretch | ~600 | Strong |

Note: These are illustrative values based on general principles of vibrational spectroscopy and computational studies of similar compounds. Actual experimental frequencies may vary.

Analytical Methodologies for 4 Bromo 2 Fluorobenzylamine Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating 4-Bromo-2-fluorobenzylamine from starting materials, byproducts, and other impurities. The choice of method depends on the specific requirements of the analysis, from rapid reaction monitoring to precise purity quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is used to elute the components. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its polarity, this compound will have a characteristic retention time under specific conditions (flow rate, mobile phase composition, and temperature), allowing for its separation from less polar or more polar impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard method for determining the purity of volatile compounds. For this compound, which has a boiling point suitable for GC analysis, this technique provides high resolution and sensitivity. Purity assessments of commercial batches of this compound are often performed using GC, with typical purities specified at 97.5% or higher. fishersci.com The analysis involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. ijpsr.com The column, often coated with a stationary phase like 5% polysilarylene and 95% polydimethylsiloxane, separates compounds based on their boiling points and interactions with the phase. ijpsr.com A flame ionization detector (FID) is commonly used for detection. A typical temperature program might start at 150°C and ramp up to 250°C to ensure the elution of all components. waters.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions that produce this compound. umich.edunih.gov The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica gel. nih.govresearchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane and ethyl acetate (B1210297). researchgate.net

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. researchgate.net By comparing the spot of the reaction mixture to spots of the starting materials, the consumption of reactants and the formation of the product can be tracked over time. Visualization of the separated spots is usually accomplished under UV light, where the aromatic rings of the compounds appear as dark spots on a fluorescent background. nih.govresearchgate.net

Table 1: Overview of Chromatographic Methods

| Technique | Primary Use | Stationary Phase Example | Mobile Phase Example | Detection Method |

|---|---|---|---|---|

| HPLC | Purity Assessment | C18-silica | Acetonitrile/Water | UV Detector |

| GC | Purity Assessment | 5% Phenyl-methylpolysiloxane | Helium (carrier gas) | Flame Ionization Detector (FID) |

Spectroscopic Characterization Techniques

Spectroscopic methods are used to elucidate the molecular structure of this compound, confirming that the desired compound has been synthesized. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum shows characteristic signals for the aromatic protons and the methylene (-CH₂) protons of the benzylamine (B48309) group. A reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a multiplet for the three aromatic protons between δ 7.16-7.42 ppm and a triplet for the two methylene protons at approximately δ 3.65 ppm. chemicalbook.com

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. The spectrum of this compound is expected to show seven distinct signals: one for the methylene carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon directly bonded to the bromine atom (ipso-carbon) often experiences a shielding effect, causing it to appear at a relatively upfield position (lower ppm value) than might be expected based on electronegativity alone, a phenomenon known as the 'heavy atom effect'. stackexchange.com The carbon attached to the fluorine will show coupling (a splitting of the signal) with the fluorine nucleus.

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique is very sensitive. The spectrum for this compound would display a single, distinct signal, confirming the presence of the fluorine atom. The precise chemical shift of this signal is sensitive to the electronic environment, providing unambiguous evidence for the 2-fluoro substitution pattern on the benzene ring. nih.gov

Table 2: Representative NMR Data for this compound

| Nucleus | Signal Type | Approximate Chemical Shift (δ, ppm) | Attributed Protons/Carbons |

|---|---|---|---|

| ¹H | Multiplet | 7.16 - 7.42 | 3 Aromatic (Ar-H) Protons |

| ¹H | Triplet | 3.65 | 2 Methylene (-CH₂) Protons |

| ¹³C | - | 110 - 165 (expected) | 6 Aromatic Carbons |

| ¹³C | - | ~40 (expected) | 1 Methylene (-CH₂) Carbon |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₇BrFN), the molecular weight is 204.04 g/mol . fishersci.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance. youtube.com This results in two distinct molecular ion peaks in the mass spectrum: one for the molecule containing ⁷⁹Br (M) and another for the molecule containing ⁸¹Br (M+2), which are two mass units higher and have nearly equal intensity. youtube.com This characteristic 1:1 ratio for the M and M+2 peaks is a definitive indicator of the presence of a single bromine atom in the molecule. The NIST WebBook shows this pattern for the related compound p-Bromofluorobenzene, which exhibits major peaks at m/z 174 and 176. nist.gov

Elemental Analysis and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis would provide the experimental percentages of carbon (C), hydrogen (H), nitrogen (N), bromine (Br), and fluorine (F). These experimental values are then compared to the theoretical percentages calculated from the molecular formula, C₇H₇BrFN, to verify the compound's purity and confirm its elemental makeup.

Theoretical Elemental Composition of this compound (C₇H₇BrFN)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 41.20 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.47 |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.16 |

| Fluorine | F | 19.00 | 1 | 19.00 | 9.31 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.87 |

| Total | | | | 204.05 | 100.00 |

Toxicological Considerations and Safety Protocols in Academic Handling

Hazard Identification and Classification

4-Bromo-2-fluorobenzylamine is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). fishersci.comsynquestlabs.com Safety Data Sheets (SDS) for the compound and its hydrochloride salt consistently use the GHS07 pictogram, indicating that it can cause less serious health effects like irritation or acute toxicity. synquestlabs.comcapotchem.cnsigmaaldrich.com The signal word associated with this compound is typically "Warning," although some suppliers may use "Danger" depending on the concentration and specific hazards identified. fishersci.comsigmaaldrich.comfishersci.com

The hazard statements (H-statements) assigned to this compound summarize its primary health risks. These classifications are crucial for conducting risk assessments in a laboratory environment.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| This table is based on data from multiple sources. fishersci.comsynquestlabs.com |

This compound is classified as a skin irritant (Category 2). synquestlabs.com According to the Hazard Communication Standard (HCS), this classification applies to substances that produce reversible damage to the skin following an application for up to four hours. schc.org Exposure can lead to inflammation, characterized by symptoms such as itching, scaling, reddening, or pain. aksci.com Some sources classify related compounds as causing severe skin burns (Category 1B), which involves irreversible skin damage, but the more common classification for this specific chemical is irritation. fishersci.comaksci.comfishersci.com In case of skin contact, the recommended first aid is to wash the affected area immediately with plenty of soap and water and to remove contaminated clothing. fishersci.com If skin irritation persists, medical attention should be sought. fishersci.com

The compound is designated as causing serious eye irritation (Category 2A). synquestlabs.comcapotchem.cnsigmaaldrich.com This classification is for substances that produce changes in the eye which are fully reversible within an observation period of 21 days. schc.orgunece.org The criteria for Category 2A include specific scores for corneal opacity, iritis, or conjunctival redness and swelling in animal tests. schc.org Contact with the eyes can result in redness, pain, or significant damage. aksci.com The required precautionary measure in case of eye contact is to rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do, and to consult a physician. fishersci.comcapotchem.cn

Detailed quantitative data on the acute toxicity of this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, are not available in many standard safety data sheets. capotchem.cn The toxicological properties have not been thoroughly investigated. capotchem.cn Acute toxicity refers to adverse effects that occur after a single oral or dermal dose, or an inhalation exposure of 4 hours. ilo.org While data for this specific compound is lacking, related fluorinated and brominated aromatic compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. nih.govsdfine.com Without specific data, prudent laboratory practice dictates treating the substance as potentially harmful through all routes of exposure.

| GHS Acute Toxicity Categories | Oral (LD50 mg/kg) | Dermal (LD50 mg/kg) | Inhalation - Vapours (LC50 mg/l/4h) |

| Category 1 | ≤ 5 | ≤ 50 | ≤ 0.5 |

| Category 2 | > 5 and ≤ 50 | > 50 and ≤ 200 | > 0.5 and ≤ 2.0 |

| Category 3 | > 50 and ≤ 300 | > 200 and ≤ 1000 | > 2.0 and ≤ 10 |

| Category 4 | > 300 and ≤ 2000 | > 1000 and ≤ 2000 | > 10 and ≤ 20 |

| Category 5 | > 2000 and ≤ 5000 | > 2000 and ≤ 5000 | > 20 |

| This table provides the GHS classification criteria for context. ilo.orgcdc.gov Specific toxicity data for this compound is not available. |

This compound is classified under STOT-SE Category 3, with the hazard statement "May cause respiratory irritation". synquestlabs.comcapotchem.cn Specific Target Organ Toxicity – Single Exposure (STOT-SE) refers to specific, non-lethal toxic effects on organs or systems following a single exposure to a substance. schc.orgreachonline.eu Category 3 is specifically for transient effects, such as respiratory tract irritation, which are adverse alterations of human function for a short duration after exposure. schc.org Inhalation of dust or vapors may lead to irritation of the lungs and respiratory system. capotchem.cnaksci.com If inhaled, the individual should be moved to fresh air; if symptoms like coughing or shortness of breath occur or persist, medical attention is necessary. fishersci.comuark.edu

Safe Handling and Storage Practices

Given its hazardous properties, strict adherence to safe handling and storage protocols is mandatory in an academic setting.

Handling:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. aksci.comuark.edufishersci.com

Avoid the formation of dust and aerosols. capotchem.cn

Direct contact with skin, eyes, and clothing must be prevented. fishersci.comaksci.com

Wash hands thoroughly with soap and water after handling. fishersci.comsynquestlabs.com

Do not eat, drink, or smoke in the laboratory area where the chemical is used. sdfine.com

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comaksci.com

The storage area should be designated for hazardous chemicals and, in some cases, kept locked up. fishersci.com

Avoid moisture. capotchem.cn

The compound should be stored away from incompatible materials, which include strong oxidizing agents, acids, acid chlorides, and acid anhydrides. capotchem.cnfishersci.com

The use of appropriate Personal Protective Equipment is the primary barrier against exposure. The following PPE is required when handling this compound:

| Protection Type | Equipment Specification | Purpose |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US), or chemical safety goggles. | To prevent eye contact and serious irritation. |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Handle with gloves, inspecting them prior to use. Wear appropriate protective clothing to prevent skin exposure. | To prevent skin irritation from direct contact. |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use respirators and components tested and approved under government standards like NIOSH (US) or CEN (EU). | To prevent respiratory tract irritation from inhaling dust or aerosols. |

| This table is based on data from multiple sources. fishersci.comsynquestlabs.comcapotchem.cnfishersci.com |

Ventilation and Containment

Proper ventilation and containment are fundamental to safely handling this compound in a laboratory setting. Engineering controls should be prioritized to minimize exposure.

Ventilation: Work with this compound should be conducted in a well-ventilated area. synquestlabs.com A laboratory chemical fume hood is the standard and recommended engineering control to ensure adequate ventilation and prevent the inhalation of dust or vapors. capotchem.cnechemi.com While under normal, small-scale laboratory use, specific respiratory protection may not be required if ventilation is sufficient, it is crucial for larger-scale operations or in emergencies. fishersci.at In such situations, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. fishersci.at

Containment: To prevent accidental release, this compound should be stored in a cool, dry, and well-ventilated place. synquestlabs.comcapotchem.cn Containers must be kept tightly closed when not in use. capotchem.cnechemi.comfishersci.com Standard laboratory safety infrastructure, such as emergency eyewash fountains and safety showers, must be readily accessible in areas where the compound is handled. synquestlabs.comfishersci.com

| Control Measure | Specification | Source |

| Primary Engineering Control | Use in a chemical fume hood. | capotchem.cnechemi.com |

| General Laboratory Practice | Ensure good ventilation of the work station. | synquestlabs.com |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | synquestlabs.comcapotchem.cnfishersci.com |

| Emergency Equipment | Eyewash stations and safety showers must be available. | synquestlabs.comfishersci.com |

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions, it is essential to be aware of the materials and conditions that are incompatible with this compound.

Incompatible Materials: The primary materials to avoid are strong oxidizing agents. fishersci.com Contact with these substances can lead to vigorous reactions. Other incompatible materials include:

Acids capotchem.cn

Acid chlorides capotchem.cnfishersci.com

Acid anhydrides capotchem.cnfishersci.com

Conditions to Avoid: In addition to avoiding incompatible materials, certain environmental conditions should be prevented. These include exposure to incompatible products and moisture. capotchem.cnfishersci.com

| Category | Incompatible Substances/Conditions | Source |

| Chemicals | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | capotchem.cnfishersci.comfishersci.com |

| Conditions | Incompatible products, moisture. | capotchem.cnfishersci.com |

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following procedures should be followed.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur or persist. | synquestlabs.comcapotchem.cnfishersci.at |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice. | synquestlabs.comcapotchem.cnfishersci.atfishersci.com |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | synquestlabs.comcapotchem.cnfishersci.com |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. | synquestlabs.comcapotchem.cnfishersci.at |

For all exposure incidents, it is important to show the safety data sheet to the attending physician. capotchem.cn Medical personnel should treat the patient symptomatically. synquestlabs.comfishersci.atfishersci.com

Accidental Release Measures

A systematic approach is required to manage spills and accidental releases of this compound to protect personnel and the environment.

Personal Precautions: Unprotected personnel should be kept away from the spill area. aksci.com Responders must wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, to avoid contact with the substance. capotchem.cnechemi.comfishersci.com It is important to ensure adequate ventilation and avoid breathing dust. synquestlabs.comcapotchem.cn All sources of ignition should be removed from the area. aksci.com

Environmental Precautions: Steps must be taken to prevent the chemical from entering drains, sewers, or public waters. synquestlabs.comcapotchem.cnaksci.comsigmaaldrich.com Any release to the environment should be reported to the appropriate authorities if required. synquestlabs.com

Containment and Clean-up: For a solid spill, the material should be carefully swept up or vacuumed to avoid creating dust. capotchem.cnaksci.com The collected material should then be placed into a suitable, closed, and labeled container for disposal. capotchem.cn

Fire-Fighting Measures and Hazardous Combustion Products

In the event of a fire involving this compound, specific extinguishing media and protective actions are necessary.

Suitable Extinguishing Media: Fires can be extinguished using:

Water spray synquestlabs.comcapotchem.cn

Alcohol-resistant foam synquestlabs.comcapotchem.cn

Dry chemical synquestlabs.comcapotchem.cn

Carbon dioxide (CO2) synquestlabs.comcapotchem.cn

Fire-Fighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode. synquestlabs.comcapotchem.cnfishersci.com

Hazardous Combustion Products: Thermal decomposition of this compound can produce a range of toxic and irritating gases and vapors. synquestlabs.comfishersci.com These hazardous products include:

Carbon oxides (carbon monoxide and carbon dioxide) synquestlabs.comcapotchem.cn

Nitrogen oxides (NOx) synquestlabs.comcapotchem.cn

Hydrogen bromide synquestlabs.com

Hydrogen chloride synquestlabs.comcapotchem.cn

Environmental Impact and Disposal Considerations

The environmental fate and proper disposal of this compound are critical components of its life cycle management in a research context.

Environmental Impact: This substance should not be allowed to enter the environment, as it may cause long-term adverse effects. synquestlabs.comsdfine.com It is noted as being very toxic to aquatic organisms. sdfine.com Therefore, all measures should be taken to prevent its release into soil, drains, and waterways. capotchem.cnaksci.com

Disposal Considerations: Waste material should be treated as hazardous waste. sdfine.com Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. fishersci.atfishersci.com It is recommended to use a licensed professional waste disposal service to handle the disposal of this material. capotchem.cnsdfine.com Contaminated packaging should be disposed of in the same manner as the unused product. capotchem.cnfishersci.atsdfine.com

Future Research Perspectives and Emerging Trends

Sustainable Synthesis Approaches

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of 4-Bromo-2-fluorobenzylamine is no exception. Future efforts will concentrate on aligning its production with the principles of green chemistry to enhance safety and efficiency while minimizing environmental impact.

Green chemistry aims to reduce the environmental footprint of chemical processes by focusing on core principles such as waste prevention, maximizing atom economy, and increasing energy efficiency. guidechem.com In the context of this compound production, this involves moving away from traditional methods that may use hazardous reagents or generate significant waste. The goal is to develop synthetic routes with milder conditions and improved economic efficiency, which are favorable for industrial-scale production and align with the objectives of green organic chemistry. guidechem.com

Future research will likely focus on implementing cleaner reaction pathways. For instance, a known synthesis method involves the reduction of 4-bromo-2-fluorobenzonitrile (B28022) using a borane (B79455) tetrahydrofuran (B95107) complex. chemicalbook.com While effective, green chemistry principles would encourage the exploration of catalytic hydrogenation or other methods that avoid stoichiometric borane reagents, thereby reducing waste streams.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing syntheses that produce minimal by-products. | Reduced disposal costs and environmental impact. |

| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. | Increased efficiency and less wasted material. |

| Energy Efficiency | Utilizing catalytic processes that operate at lower temperatures and pressures. | Lower energy consumption and production costs. guidechem.com |

| Safer Solvents & Reagents | Replacing hazardous solvents and reagents with greener alternatives. | Improved safety for workers and reduced environmental contamination. |

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nsf.gov Reactions with high atom economy are inherently more sustainable as they generate less waste. Catalysis is crucial for achieving this, as catalysts can enable more direct and selective reaction pathways, replacing stoichiometric reagents that are consumed in the reaction and contribute to waste. nordmann.global

In the synthesis of related bromo-aromatic compounds, palladium-catalyzed coupling reactions and the use of reagents like titanium tetrachloride have been employed. guidechem.com Future research into the synthesis of this compound will likely focus on developing novel, highly efficient, and recyclable catalysts. The objective is to design processes where nearly all atoms from the starting materials are incorporated into the this compound molecule, approaching 100% atom economy and significantly reducing the generation of chemical waste. sigmaaldrich.com

Novel Derivatizations for Enhanced Bioactivity

This compound is a versatile scaffold for creating new molecules with potential biological activity. The process of derivatization—modifying the core structure by adding or changing functional groups—is a cornerstone of drug discovery.

Future research will systematically explore new derivatives to enhance bioactivity. This involves creating libraries of compounds where different chemical groups are attached to the benzylamine (B48309) structure. For example, forming amides or participating in coupling reactions can yield a wide range of new chemical entities. These novel compounds can then be screened against various biological targets, such as enzymes or receptors, to identify promising candidates for new therapeutics.

Studies on similar structures have shown that modifications can lead to potent inhibitors of viral enzymes or compounds with significant antibacterial properties. For instance, derivatives of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and tested for activity against extensively drug-resistant Salmonella Typhi. researchgate.net This highlights the potential of using this compound as a starting point to develop new agents to combat infectious diseases and other health threats.

Integration with Advanced Computational Design

Modern drug discovery and materials research are increasingly reliant on computational tools to accelerate the design and development process. For this compound, integrating advanced computational design can guide the synthesis of derivatives with optimized properties.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, can predict how new derivatives will behave. researchgate.netrsc.org DFT studies can elucidate the electronic structure and reactivity of molecules, while molecular docking can simulate the interaction between a potential drug molecule and its biological target. researchgate.netrsc.org This in silico analysis helps researchers prioritize which derivatives to synthesize in the laboratory, saving time and resources.

Furthermore, emerging artificial intelligence methods are revolutionizing molecular design. Generative AI can propose entirely new structures based on desired properties, potentially identifying novel this compound derivatives with high predicted bioactivity or specific material characteristics. nih.gov

Table 2: Computational Tools in this compound Research

| Computational Tool | Application | Research Goal |

|---|---|---|

| Molecular Docking | Simulate binding of derivatives to protein targets. | Identify potential drug candidates and understand their mechanism of action. researchgate.net |

| Density Functional Theory (DFT) | Calculate electronic properties and reactivity. | Predict stability and reaction outcomes for new synthetic pathways. rsc.org |

| Generative AI | Design novel molecular structures in silico. | Discover new derivatives with enhanced bioactivity or material properties. nih.gov |

Exploration in New Material Science Domains

While primarily used as a pharmaceutical intermediate, the unique combination of bromine and fluorine atoms on an aromatic ring makes this compound an interesting candidate for material science applications. nordmann.global Halogenated aromatic compounds are known building blocks for a variety of advanced materials. nsf.gov

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to materials with high thermal stability, specific electronic characteristics, and low dielectric constants. researchgate.net These properties are highly desirable in the development of high-performance polymers and organic electronic materials. nsf.govresearchgate.net For example, fluorinated aromatic compounds are incorporated into liquid crystals, where the size and polarity of the fluorine atom can influence the material's mesophase behavior and transition temperatures. nih.govgoogle.com

Future research could explore the use of this compound as a monomer or precursor for:

High-Performance Polymers: Its structure could be incorporated into polymers like polyimides or poly(arylene ether)s to enhance thermal resistance and reduce moisture absorption. researchgate.net

Liquid Crystals: The specific substitution pattern may lead to novel liquid crystalline materials with tailored optical and dielectric properties.

Organic Electronics: Halogenated aromatics are valuable in creating n-type semiconducting materials for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nsf.gov The reactive bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the construction of complex conjugated systems.

By exploring these avenues, the utility of this compound could extend beyond its current applications, establishing it as a valuable component in the next generation of advanced materials.

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-2-fluorobenzylamine, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via bromo-fluorination of benzylamine derivatives or catalytic amination of 4-bromo-2-fluorobenzyl halides. Evidence from synthesis-focused catalogs (e.g., Kanto Reagents) suggests using 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) as a precursor, reacting it with ammonia or a protected amine under inert conditions . Optimization involves:

- Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., dehalogenation).

- Solvent selection : Polar aprotic solvents like DMF or THF improve nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

Advanced: How can crystallographic data for this compound derivatives resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL ( ) or ORTEP-3 ( ) provides precise bond angles, torsion angles, and intermolecular interactions. For example:

- Hydrogen bonding : The amine group in this compound hydrochloride (CAS 147181-08-6) forms N–H···Cl interactions, confirmed via SHELXL refinement .

- Halogen positioning : Fluorine and bromine substituents influence packing patterns, detectable through WinGX suite analysis ( ).

Methodological note : Use high-resolution data (>1.0 Å) and anisotropic displacement parameters to reduce thermal motion artifacts .

Basic: How should researchers handle discrepancies in reported melting points for this compound hydrochloride?

Answer:

Reported melting points range from 249–254°C (). Discrepancies arise from:

- Purity variations : Impurities (e.g., unreacted benzyl bromide) lower observed mp. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (δ 4.3 ppm for –CH2NH2) .

- Instrument calibration : Differential scanning calorimetry (DSC) with certified standards (e.g., indium) ensures accuracy .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) using functionals like B3LYP/6-311++G(d,p) calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the amine group .

- Electrostatic potential maps : Fluorine’s electron-withdrawing effect directs electrophilic attacks to the para-bromo position .

Validation : Compare computed IR spectra with experimental data (e.g., N–H stretch at ~3350 cm⁻¹) .

Advanced: How can researchers address contradictory NMR data for this compound in different solvents?

Answer:

Solvent-induced shifts are common. For example:

- In DMSO-d6 , the –NH2 proton resonates at δ 2.1 ppm (broad), while in CDCl3 , it shifts to δ 1.8 ppm due to hydrogen bonding with DMSO .

Resolution : - Use COSY or HSQC to assign overlapping signals.

- Conduct variable-temperature NMR to identify dynamic effects (e.g., amine inversion) .

Basic: What strategies improve the stability of this compound during storage?

Answer:

- Avoid moisture : Store under argon or nitrogen in sealed amber vials.

- Low temperature : –20°C prevents amine oxidation to nitriles or imines .

- Acidification : Convert to hydrochloride salt (CAS 147181-08-6) for enhanced shelf life .

Advanced: How does the steric and electronic profile of this compound influence its utility in Suzuki-Miyaura cross-couplings?

Answer:

The bromine atom acts as a leaving group, while fluorine directs coupling to the para position. Key considerations:

- Catalyst selection : Pd(PPh3)4 or XPhos Pd G3 in toluene/water (3:1) at 80°C achieves >80% yield .

- Base optimization : K2CO3 or Cs2CO3 minimizes dehalogenation side reactions .

Characterization : Monitor reaction progress via GC-MS or ¹⁹F NMR (δ –110 ppm for aryl fluoride) .

Advanced: What analytical techniques differentiate this compound from its regioisomers (e.g., 5-bromo-2-fluorobenzylamine)?

Answer:

- Mass spectrometry : Exact mass (204.04 Da) and isotopic patterns (Br: 1:1, F: no isotopes) confirm molecular identity .

- ²⁹Si NMR (for silylated derivatives) : Chemical shifts vary by substitution pattern (e.g., –SiMe3 at δ 10–15 ppm) .

- X-ray photoelectron spectroscopy (XPS) : Br 3d₅/₂ binding energy (~70 eV) distinguishes bromine positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.